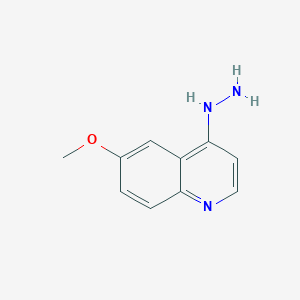
4-肼基-6-甲氧基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials and chemical sensors.
作用机制
Target of Action
4-Hydrazinyl-6-methoxyquinoline is a heterocyclic compound It is known that quinoline derivatives have been used since ancient times for the treatment of diseases like malaria .
Mode of Action
It is known that quinoline derivatives interact with cells and have significant bioactivity .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways .
Result of Action
It is known that quinoline derivatives have significant bioactivity .
生化分析
Cellular Effects
The cellular effects of 4-Hydrazinyl-6-methoxyquinoline are also under investigation. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Hydrazinyl-6-methoxyquinoline is not fully understood. It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The metabolic pathways that 4-Hydrazinyl-6-methoxyquinoline is involved in are not fully understood. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of 4-Hydrazinyl-6-methoxyquinoline and any effects on its activity or function are not well-documented. Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: 4-Hydrazinyl-6-methoxyquinoline can be synthesized by reacting 4-chloro-6-methoxyquinoline with hydrazine monohydrate in the presence of concentrated hydrochloric acid . The reaction typically involves dissolving 4-chloro-6-methoxyquinoline and hydrazine monohydrate in methanol, followed by the addition of concentrated hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for 4-Hydrazinyl-6-methoxyquinoline are not extensively documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger production volumes.
化学反应分析
Types of Reactions: 4-Hydrazinyl-6-methoxyquinoline undergoes various chemical reactions, including condensation, substitution, and cyclization reactions .
Common Reagents and Conditions:
Condensation Reactions: Often involve hydrazine derivatives and aldehydes or ketones.
Substitution Reactions: Typically use halogenated quinoline derivatives and nucleophiles like hydrazine.
Cyclization Reactions: Can involve the formation of pyrazole or other heterocyclic rings.
Major Products: The reactions can yield a variety of products, including pyrazoloquinoline derivatives and other heterocyclic compounds .
相似化合物的比较
Quinoline: A parent compound with a wide range of biological activities.
4-Chloro-6-methoxyquinoline: A precursor in the synthesis of 4-Hydrazinyl-6-methoxyquinoline.
Pyrazoloquinoline Derivatives: Compounds with similar structural features and biological activities.
Uniqueness: 4-Hydrazinyl-6-methoxyquinoline stands out due to its specific hydrazinyl and methoxy functional groups, which contribute to its unique chemical reactivity and biological properties .
属性
IUPAC Name |
(6-methoxyquinolin-4-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-7-2-3-9-8(6-7)10(13-11)4-5-12-9/h2-6H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSTXGKKPCBKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














